AS2717638

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

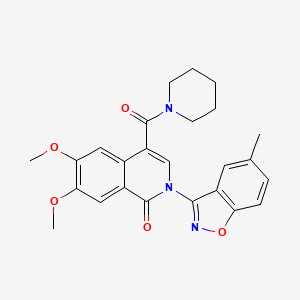

6,7-dimethoxy-2-(5-methyl-1,2-benzoxazol-3-yl)-4-(piperidine-1-carbonyl)isoquinolin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O5/c1-15-7-8-20-18(11-15)23(26-33-20)28-14-19(24(29)27-9-5-4-6-10-27)16-12-21(31-2)22(32-3)13-17(16)25(28)30/h7-8,11-14H,4-6,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRMYHYZQUGJBBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)ON=C2N3C=C(C4=CC(=C(C=C4C3=O)OC)OC)C(=O)N5CCCCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

AS2717638: A Technical Guide to its Mechanism of Action as a Selective LPA5 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS2717638 is a potent, selective, and orally bioavailable antagonist of the lysophosphatidic acid receptor 5 (LPA5), a G protein-coupled receptor implicated in pain and inflammation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on intracellular signaling pathways and its pharmacological activity in preclinical models. The information presented herein is intended to support further research and development of LPA5-targeted therapeutics.

Core Mechanism of Action

This compound exerts its pharmacological effects by selectively binding to and inhibiting the LPA5 receptor. Lysophosphatidic acid (LPA) is a bioactive lipid that, upon binding to LPA5, initiates a cascade of intracellular signaling events. One of the key downstream effects of LPA5 activation is the modulation of adenylyl cyclase activity, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This compound competitively blocks the binding of LPA to LPA5, thereby preventing this signaling cascade and the subsequent cellular responses.

In preclinical studies, this compound has demonstrated high selectivity for the human LPA5 receptor, with an IC50 value of 38 nM. It shows no significant antagonistic activity against other LPA receptors, including LPA1, LPA2, and LPA3, highlighting its specificity.

Signaling Pathway of this compound Action

The primary signaling pathway affected by this compound is the LPA5-mediated modulation of cAMP. In addition to this, this compound has been shown to attenuate downstream inflammatory signaling cascades in microglia, which are the resident immune cells of the central nervous system. Specifically, this compound inhibits the LPA-induced phosphorylation of key transcription factors involved in the inflammatory response, including STAT1, p65 (a subunit of NF-κB), and c-Jun. This inhibition leads to a reduction in the expression of pro-inflammatory mediators.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line | Assay |

| IC50 (LPA5) | 38 nM | CHO cells expressing human LPA5 | cAMP Accumulation Assay |

| Selectivity | No significant activity against LPA1, LPA2, LPA3 | - | - |

| Effect on Cell Viability | Reduced by ~50% at 10 µM (24h) | BV-2 microglia | MTT Assay |

Table 2: In Vivo Efficacy of this compound in Rodent Models

| Animal Model | Species | Dose | Effect |

| LPA-induced Allodynia | Mouse | 3-30 mg/kg (oral) | Inhibition of allodynia |

| GGPP-induced Allodynia | Mouse | 1-30 mg/kg (oral) | Inhibition of allodynia |

| Neuropathic Pain (CCI) | Rat | 10 mg/kg (oral) | Amelioration of mechanical allodynia and thermal hyperalgesia |

| Inflammatory Pain | Rat | 10 mg/kg (oral) | Analgesic effects |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.

cAMP Accumulation Assay

This protocol is a standardized method for measuring G protein-coupled receptor (GPCR) activity that modulates adenylyl cyclase.

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human LPA5 receptor are cultured in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

-

Assay Preparation: Cells are seeded into 96-well plates and grown to 80-90% confluency.

-

Compound Treatment: The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Cells are then pre-incubated with varying concentrations of this compound or vehicle for 20 minutes.

-

Agonist Stimulation: Following pre-incubation, cells are stimulated with an EC80 concentration of LPA for 30 minutes at 37°C.

-

cAMP Measurement: The reaction is stopped, and intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

-

Data Analysis: The concentration-response curves are plotted, and the IC50 value for this compound is calculated.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

This is a widely used surgical model in rats to induce neuropathic pain.

-

Animals: Male Sprague-Dawley rats (180-220 g) are used.

-

Anesthesia: Animals are anesthetized with an appropriate anesthetic (e.g., isoflurane).

-

Surgical Procedure: The common sciatic nerve is exposed at the mid-thigh level. Proximal to the sciatic trifurcation, four loose ligatures of chromic gut suture are tied around the nerve with about 1 mm spacing between them.

-

Post-operative Care: The muscle and skin are closed in layers. Animals are monitored during recovery and provided with appropriate post-operative care.

-

Drug Administration: this compound (e.g., 10 mg/kg) or vehicle is administered orally at a specified time point post-surgery.

-

Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments, and thermal hyperalgesia is measured using a plantar test apparatus at various time points after drug administration.

Assessment of Anti-inflammatory Activity in Microglia

This workflow outlines the steps to evaluate the anti-inflammatory effects of this compound in a microglial cell line.

Western Blotting for Phosphorylated Proteins

-

Cell Lysis: BV-2 microglia are treated as described above and then lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% BSA in TBST and then incubated with primary antibodies specific for phosphorylated STAT1, p65, or c-Jun overnight at 4°C.

-

Secondary Antibody and Detection: The membrane is washed and incubated with an HRP-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Band intensities are quantified using densitometry software.

ELISA for Cytokine Quantification

-

Sample Collection: Supernatants from treated BV-2 microglia are collected.

-

Assay Procedure: The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatants are measured using commercially available ELISA kits according to the manufacturer's instructions.

-

Data Analysis: A standard curve is generated, and the cytokine concentrations in the samples are determined.

Conclusion

This compound is a selective and potent antagonist of the LPA5 receptor with a well-defined mechanism of action. Its ability to inhibit LPA5-mediated signaling, particularly the suppression of inflammatory pathways in microglia, underscores its therapeutic potential for the treatment of neuropathic and inflammatory pain. The data and protocols presented in this guide provide a solid foundation for further investigation into the pharmacological properties and clinical applications of this compound and other LPA5 antagonists.

AS2717638: A Potent and Selective LPA5 Receptor Antagonist for the Modulation of Neuroinflammation and Pain

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the function, mechanism of action, and pharmacological profile of AS2717638, a highly selective and orally active antagonist of the lysophosphatidic acid receptor 5 (LPA5). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the LPA5 signaling pathway in the context of neuroinflammation and pain.

Introduction

Lysophosphatidic acid (LPA) is a bioactive lipid that exerts its effects through a family of G protein-coupled receptors, including LPA1-6. The LPA5 receptor, in particular, has emerged as a critical player in pain signal transmission and the neuroinflammatory response. This compound is a brain-penetrant small molecule that acts as a potent and selective antagonist of the LPA5 receptor, making it a valuable tool for investigating the physiological and pathological roles of LPA5 and a promising therapeutic candidate for a range of neurological and inflammatory disorders.

Mechanism of Action

This compound functions by binding to the LPA-binding site on the LPA5 receptor, thereby preventing its activation by endogenous LPA. This targeted antagonism leads to the inhibition of downstream signaling cascades that are initiated upon LPA5 activation. A key mechanism of action is the inhibition of adenylyl cyclase, resulting in a reduction of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Furthermore, this compound has been shown to attenuate the inflammatory response in microglia, the resident immune cells of the central nervous system. It achieves this by inhibiting the phosphorylation of several key transcription factors involved in the pro-inflammatory cascade, including STAT1, STAT3, p65 (a subunit of NF-κB), and c-Jun. This ultimately leads to a reduction in the expression and secretion of pro-inflammatory cytokines and chemokines.

Signaling Pathway of LPA5 Antagonism by this compound

The following diagram illustrates the signaling pathway affected by this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound based on in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Assay | Value | Reference |

| IC50 | CHO cells expressing human LPA5 | cAMP Accumulation | 38 nM | |

| Effective Concentration | BV-2 microglia | Inhibition of STAT1, p65, c-Jun phosphorylation | 0.1 - 1 µM | |

| Effective Concentration | BV-2 microglia | Reduction of cytokine/chemokine secretion | 0.1 - 1 µM | |

| Cell Viability (24h) | BV-2 microglia | MTT Assay | No significant effect at 0.1 µM and 1 µM |

Table 2: In Vivo Activity of this compound

| Animal Model | Condition | Administration | Dosage | Effect | Reference |

| Mouse | LPA-induced allodynia | Oral | 3, 10, 30 mg/kg | Significant inhibition of allodynia | |

| Mouse | GGPP-induced allodynia | Oral | 1, 3, 10, 30 mg/kg | Significant inhibition of allodynia | |

| Rat | CCI-induced neuropathic pain | Oral | Not specified | Amelioration of mechanical allodynia and thermal hyperalgesia | |

| Rat | Inflammatory pain model | Oral | Not specified | Analgesic effects | |

| Mouse | Endotoxemia (LPS-induced) | Oral | 10 mg/kg | Reduction of neuroinflammation-related protein expression |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

cAMP Accumulation Assay

This protocol is a generalized procedure for determining the inhibitory effect of this compound on LPA-induced cAMP accumulation in cells expressing the LPA5 receptor.

Materials:

-

CHO cells stably expressing human LPA5 receptor

-

Cell culture medium (e.g., DMEM/F12)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

LPA (agonist)

-

This compound

-

Forskolin (to stimulate adenylyl cyclase)

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

384-well white opaque plates

Procedure:

-

Cell Seeding: Seed LPA5-expressing CHO cells into 384-well plates at a density of 5,000-10,000 cells/well and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Pre-incubation with Antagonist: Remove the culture medium and add the this compound dilutions to the cells. Incubate for 20 minutes at room temperature.

-

Agonist Stimulation: Add LPA at a final concentration corresponding to its EC80 to all wells except the negative control.

-

Incubation: Incubate the plate for 30 minutes at room temperature.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.

-

Data Analysis: Plot the response (e.g., HTRF ratio) against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability (MTT) Assay

This protocol assesses the cytotoxicity of this compound on BV-2 microglial cells.

Materials:

-

BV-2 microglial cells

-

DMEM supplemented with 10% FBS

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

Procedure:

-

Cell Seeding: Seed BV-2 cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 24 hours.

-

MTT Incubation: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the cell viability as a percentage of the vehicle-treated control.

Cytokine and Chemokine Secretion (ELISA)

This protocol quantifies the effect of this compound on the secretion of pro-inflammatory cytokines and chemokines from LPS-stimulated BV-2 cells.

Materials:

-

BV-2 microglial cells

-

DMEM

-

LPS (Lipopolysaccharide)

-

This compound

-

ELISA kits for specific cytokines/chemokines (e.g., TNF-α, IL-6, CXCL10, CXCL2, CCL5)

-

24-well plates

Procedure:

-

Cell Seeding: Plate BV-2 cells in 24-well plates and grow to 80-90% confluency.

-

Pre-treatment: Pre-treat the cells with this compound (e.g., 0.1, 1 µM) for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove cellular debris.

-

ELISA: Perform the ELISA for the target cytokines and chemokines according to the manufacturer's protocol.

-

Data Analysis: Calculate the concentration of each analyte from the standard curve and compare the levels between different treatment groups.

Western Blot for Phosphorylation of Transcription Factors

This protocol is used to determine the effect of this compound on the phosphorylation of STAT1, p65, and c-Jun in BV-2 cells.

Materials:

-

BV-2 microglial cells

-

LPS

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (anti-phospho-STAT1, anti-phospho-p65, anti-phospho-c-Jun, and total protein antibodies for normalization)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and blotting equipment

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Treat BV-2 cells with this compound and/or LPS for the desired time points (e.g., 2-24 hours).

-

Cell Lysis: Lyse the cells and determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and block with 5% BSA or non-fat milk.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Experimental Workflow

The following diagram provides a logical workflow for a typical in vivo study investigating the analgesic effects of this compound.

Conclusion

This compound is a valuable pharmacological tool for elucidating the role of the LPA5 receptor in health and disease. Its high selectivity, oral bioavailability, and brain-penetrant properties make it an attractive candidate for further preclinical and clinical development for the treatment of neuropathic pain and neuroinflammatory conditions. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound.

In-Depth Technical Guide: AS2717638 and its Binding Affinity to the LPA5 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of AS2717638, a selective antagonist for the Lysophosphatidic Acid Receptor 5 (LPA5). The document details its binding affinity, the experimental methodologies used for its characterization, and the associated signaling pathways.

Quantitative Binding Affinity of this compound for LPA5 Receptor

This compound is a potent and selective antagonist of the LPA5 receptor.[1][2][3] Its binding affinity has been quantified through various in vitro assays, demonstrating high potency for human, rat, and mouse orthologs of the receptor. The key quantitative data are summarized in the table below.

| Parameter | Species | Value (nM) | Assay Type | Cell Line | Reference(s) |

| IC50 | Human | 38 | cAMP Accumulation | CHO | [1][2][3] |

| Ki | Human | 9.1 | Not Specified | Not Specified | |

| Ki | Rat | 16 | Not Specified | Not Specified | |

| Ki | Mouse | 7.3 | Not Specified | Not Specified | [1] |

-

IC50 (Half maximal inhibitory concentration): Indicates the concentration of this compound required to inhibit 50% of the LPA-induced response, in this case, cAMP accumulation.

-

Ki (Inhibition constant): Represents the equilibrium dissociation constant of the inhibitor-receptor complex, providing a measure of the binding affinity. A lower Ki value indicates a higher binding affinity.

This compound exhibits high selectivity for LPA5 over other LPA receptors such as LPA1, LPA2, and LPA3.[1][2]

Experimental Protocols

The following sections describe the detailed methodologies for the key experiments used to characterize the binding and functional activity of this compound at the LPA5 receptor.

Radioligand Binding Assay (for Ki Determination)

This assay directly measures the binding of a radiolabeled ligand to the receptor and is used to determine the binding affinity (Kd) of the radioligand and the inhibition constant (Ki) of a competing unlabeled ligand (e.g., this compound).

Objective: To determine the binding affinity (Ki) of this compound for the LPA5 receptor through competitive displacement of a specific radioligand.

Materials:

-

Membrane Preparation: Cell membranes prepared from a cell line stably expressing the LPA5 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: A high-affinity radiolabeled LPA5 receptor agonist or antagonist (e.g., [3H]-LPA).

-

Unlabeled Ligand: this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

-

Wash Buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass Fiber Filters: Pre-treated with a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation Cocktail and Scintillation Counter.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the LPA5 receptor to a high density.

-

Harvest the cells and homogenize them in a cold lysis buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

-

Competitive Binding Assay:

-

In a 96-well plate, add a fixed amount of the LPA5 receptor-containing membrane preparation to each well.

-

Add increasing concentrations of the unlabeled competitor, this compound.

-

Add a fixed concentration of the radioligand (typically at or below its Kd value).

-

For determining non-specific binding, a separate set of wells should contain the membrane preparation, the radioligand, and a saturating concentration of a known, unlabeled LPA5 ligand.

-

For determining total binding, another set of wells should contain the membrane preparation and the radioligand only.

-

Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay (for Functional Antagonism)

This is a functional assay that measures the ability of an antagonist to inhibit the agonist-induced production of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in G-protein coupled receptor (GPCR) signaling. LPA5 is known to couple to Gs, leading to the activation of adenylyl cyclase and subsequent cAMP production.

Objective: To determine the functional potency (IC50) of this compound in inhibiting LPA-induced cAMP accumulation in cells expressing the LPA5 receptor.

Materials:

-

Cell Line: A cell line stably expressing the human LPA5 receptor (e.g., CHO-K1).

-

Cell Culture Medium.

-

Agonist: Lysophosphatidic acid (LPA).

-

Antagonist: this compound.

-

Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent the degradation of cAMP.

-

cAMP Detection Kit: e.g., HTRF, ELISA, or luminescence-based kits.

Procedure:

-

Cell Culture and Plating:

-

Culture the LPA5-expressing cells in appropriate medium.

-

Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.

-

-

Assay Protocol:

-

Wash the cells with a serum-free medium or assay buffer.

-

Pre-incubate the cells with increasing concentrations of this compound for a defined period (e.g., 15-30 minutes). This allows the antagonist to bind to the receptors.

-

Add a fixed concentration of the PDE inhibitor (e.g., IBMX) to all wells to prevent cAMP degradation.

-

Stimulate the cells with a fixed concentration of LPA (typically the EC80 concentration, which gives 80% of the maximal response) for a specific duration (e.g., 30 minutes).

-

Control wells should include cells treated with vehicle only (basal cAMP level) and cells treated with LPA only (maximal stimulated cAMP level).

-

-

cAMP Measurement:

-

Lyse the cells according to the protocol of the chosen cAMP detection kit.

-

Measure the intracellular cAMP concentration using the detection kit's reagents and a suitable plate reader (e.g., luminometer or fluorescence reader).

-

-

Data Analysis:

-

Normalize the data to the LPA-stimulated response (100%) and the basal response (0%).

-

Plot the percentage of inhibition as a function of the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

GTPγS Binding Assay (for G-protein Activation)

This functional assay measures the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation by an agonist. Antagonists will inhibit this agonist-induced binding.

Objective: To characterize this compound as an antagonist by measuring its ability to inhibit LPA-stimulated [35S]GTPγS binding to G-proteins in LPA5 receptor-expressing membranes.

Materials:

-

Membrane Preparation: From cells expressing the LPA5 receptor.

-

[35S]GTPγS: Radiolabeled non-hydrolyzable GTP analog.

-

GDP: Guanosine diphosphate.

-

Agonist: LPA.

-

Antagonist: this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Wash Buffer, Glass Fiber Filters, Scintillation Cocktail, and Scintillation Counter.

Procedure:

-

Assay Setup:

-

In a 96-well plate, add the LPA5 receptor-containing membrane preparation.

-

Add GDP to each well to ensure G-proteins are in their inactive state.

-

Add increasing concentrations of this compound.

-

Add a fixed concentration of the agonist, LPA (typically EC80).

-

Incubate for a short period to allow for ligand binding.

-

-

Initiation of Reaction:

-

Initiate the binding reaction by adding [35S]GTPγS to each well.

-

Incubate the plate at 30°C with gentle shaking for a defined time.

-

-

Termination and Detection:

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Determine the specific [35S]GTPγS binding by subtracting non-specific binding (measured in the presence of excess unlabeled GTPγS).

-

Plot the percentage of inhibition of agonist-stimulated [35S]GTPγS binding against the log concentration of this compound.

-

Fit the data to determine the IC50 value.

-

LPA5 Receptor Signaling Pathway

LPA5 is a G-protein coupled receptor that, upon activation by LPA, can couple to multiple G-protein subtypes, including Gq and G12/13.[4] The binding of this compound to the LPA-binding site on LPA5 antagonizes these downstream signaling events.[1][5]

Upon activation by LPA, the LPA5 receptor engages G-proteins, leading to the modulation of adenylyl cyclase activity and subsequent changes in intracellular cAMP levels. This signaling cascade ultimately results in the phosphorylation and activation of transcription factors such as STAT1, p65, and c-Jun.[3] These transcription factors then drive the expression and secretion of various pro-inflammatory cytokines and chemokines, including TNFα and IL-6.[3] this compound, by blocking the initial binding of LPA to the LPA5 receptor, effectively inhibits this entire downstream signaling pathway.

References

- 1. Analgesic effects of novel lysophosphatidic acid receptor 5 antagonist this compound in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. immune-system-research.com [immune-system-research.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

AS2717638: A Comprehensive Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of AS2717638, a potent and selective antagonist of the Lysophosphatidic Acid Receptor 5 (LPA5). This guide details its chemical structure, physicochemical and biological properties, and its effects on key signaling pathways. Furthermore, it provides detailed protocols for essential in vitro and in vivo experimental procedures to facilitate further research and development.

Chemical and Physical Properties

This compound is an orally bioavailable and brain-penetrant small molecule.[1][2] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 6,7-Dimethoxy-2-(5-methyl-1,2-benzisoxazol-3-yl)-4-(1-piperidinylcarbonyl)-1(2H)-isoquinolinone | [1][2] |

| Molecular Formula | C25H25N3O5 | [1][2] |

| Molecular Weight | 447.48 g/mol | [1][2] |

| CAS Number | 2148339-28-8 | [1][2] |

| SMILES | O=C1C=C(C(=O)N2CCCCC2)C2=CC(OC)=C(OC)C=C2N1C1=NOC2=CC=C(C)C=C12 | [1] |

| Appearance | White to off-white solid | |

| Purity | ≥98% (HPLC) | [1][2] |

| Solubility | Soluble in DMSO (10 mM) | [1] |

| Storage | Store at -20°C | [1][2] |

Biological Activity and Pharmacological Profile

This compound is a highly potent and selective antagonist of the LPA5 receptor, demonstrating significant promise in preclinical models of neuropathic and inflammatory pain.[3] Its biological and pharmacological characteristics are outlined below.

| Parameter | Value | Cell Line/Model | Reference |

| Target | Lysophosphatidic Acid Receptor 5 (LPA5) | [1][3] | |

| IC50 | 38 nM | BV-2 microglia cells | [1] |

| Selectivity | Selective for LPA5 over LPA1, LPA2, and LPA3 | [1][3] | |

| In Vitro Activity | Inhibits LPA-mediated pro-inflammatory transcription factor phosphorylation (STAT1, STAT3, p65, c-Jun) and reduces secretion of pro-inflammatory cytokines (IL-6, TNFα, IL-1β, CXCL10, CXCL2, CCL5). | BV-2 microglia cells | |

| In Vivo Activity | Exhibits analgesic effects in rodent models of neuropathic and inflammatory pain. Orally bioavailable and brain penetrant. | Mice and Rats | [1][3] |

Signaling Pathways

This compound exerts its effects by blocking the LPA5 receptor, a G protein-coupled receptor (GPCR). Activation of LPA5 by its endogenous ligand, lysophosphatidic acid (LPA), triggers downstream signaling cascades that contribute to neuroinflammation and pain. This compound competitively inhibits this binding, thereby attenuating these pathological signals. The simplified signaling pathway is depicted below.

Caption: this compound competitively antagonizes the LPA5 receptor.

Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo experiments to characterize the activity of this compound.

In Vitro Assays

1. Western Blotting for Phosphorylated Transcription Factors

This protocol details the detection of phosphorylated STAT1, p65 (NF-κB), and c-Jun in BV-2 microglial cells.

-

Cell Culture and Treatment:

-

Seed BV-2 microglia cells in 6-well plates at a density of 5 x 10^5 cells/well and culture overnight.

-

Pre-treat cells with this compound (0.1, 1 µM) or vehicle (DMSO) for 1 hour.

-

Stimulate cells with lipopolysaccharide (LPS; 100 ng/mL) for 30 minutes to induce transcription factor phosphorylation.

-

-

Protein Extraction:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

Determine protein concentration using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein by boiling in Laemmli sample buffer for 5 minutes.

-

Separate proteins on a 10% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Rabbit anti-phospho-STAT1 (Tyr701) (1:1000 dilution)

-

Rabbit anti-phospho-p65 (Ser536) (1:1000 dilution)

-

Rabbit anti-phospho-c-Jun (Ser63) (1:500 dilution)

-

Mouse anti-β-actin (1:5000 dilution) as a loading control.

-

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse IgG, 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

2. ELISA for Pro-inflammatory Cytokines

This protocol describes the quantification of IL-6 and TNF-α in the supernatant of treated BV-2 cells.

-

Sample Collection:

-

Culture and treat BV-2 cells as described in the Western Blotting protocol, but extend the LPS stimulation time to 24 hours.

-

Collect the cell culture supernatant and centrifuge at 1,500 x g for 10 minutes to remove cellular debris.

-

Store the supernatant at -80°C until use.

-

-

ELISA Procedure (using commercially available kits):

-

Coat a 96-well plate with capture antibody (e.g., anti-mouse IL-6 or anti-mouse TNF-α) overnight at 4°C.

-

Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).

-

Block the plate with 1% BSA in PBS for 1 hour at room temperature.

-

Wash the plate three times with wash buffer.

-

Add 100 µL of standards and samples (supernatants) to the wells and incubate for 2 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

Add 100 µL of biotinylated detection antibody and incubate for 1 hour at room temperature.

-

Wash the plate three times with wash buffer.

-

Add 100 µL of streptavidin-HRP conjugate and incubate for 30 minutes at room temperature in the dark.

-

Wash the plate five times with wash buffer.

-

Add 100 µL of TMB substrate solution and incubate for 15-30 minutes at room temperature in the dark.

-

Stop the reaction by adding 50 µL of stop solution (e.g., 2N H2SO4).

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate cytokine concentrations based on the standard curve.

-

3. cAMP Accumulation Assay

This protocol details the measurement of cyclic AMP (cAMP) levels in CHO cells stably expressing the human LPA5 receptor.

-

Cell Culture and Treatment:

-

Seed LPA5-expressing CHO cells in a 96-well plate at a density of 1 x 10^4 cells/well and culture overnight.

-

Wash the cells with serum-free medium.

-

Pre-treat the cells with various concentrations of this compound or vehicle for 30 minutes in the presence of a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).

-

Stimulate the cells with an LPA5 agonist (e.g., 1 µM LPA) for 30 minutes at 37°C.

-

-

cAMP Measurement (using a competitive immunoassay kit):

-

Lyse the cells according to the kit manufacturer's instructions.

-

Transfer the cell lysate to the assay plate provided in the kit.

-

Add the cAMP-HRP conjugate and the anti-cAMP antibody to the wells.

-

Incubate for 2 hours at room temperature with gentle shaking.

-

Wash the plate as per the kit's protocol.

-

Add the substrate and incubate until color development.

-

Stop the reaction and measure the absorbance.

-

The amount of cAMP is inversely proportional to the signal intensity. Calculate cAMP concentrations based on a standard curve.

-

In Vivo Models

1. Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats

-

Surgical Procedure:

-

Anesthetize the rat (e.g., with isoflurane).

-

Make a small incision on the lateral side of the thigh to expose the sciatic nerve.

-

Loosely tie four chromic gut ligatures (4-0) around the sciatic nerve, proximal to its trifurcation, with about 1 mm spacing between them. The ligatures should be tight enough to cause a slight constriction but not arrest the epineural blood flow.

-

Close the muscle layer with sutures and the skin with wound clips.

-

Allow the animals to recover for 7-14 days for the development of neuropathic pain.

-

-

Drug Administration and Behavioral Testing:

-

Administer this compound (e.g., 10 mg/kg) or vehicle orally.

-

Assess mechanical allodynia using von Frey filaments at different time points post-drug administration. The paw withdrawal threshold is determined by the filament that causes a withdrawal response in 50% of the applications.

-

Assess thermal hyperalgesia using a plantar test apparatus. The paw withdrawal latency to a radiant heat source is measured.

-

2. Adjuvant-Induced Arthritis (AIA) Model of Inflammatory Pain in Rats

-

Induction of Arthritis:

-

Inject 100 µL of Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis (10 mg/mL) into the plantar surface of the right hind paw of the rat.[4]

-

Arthritis will develop over several days, characterized by paw edema, erythema, and hyperalgesia.

-

-

Drug Administration and Assessment:

-

Administer this compound or vehicle orally daily, starting from the day of CFA injection (prophylactic) or after the establishment of arthritis (therapeutic).

-

Measure paw volume using a plethysmometer to quantify edema.

-

Assess mechanical hyperalgesia using a pressure application meter (e.g., Randall-Selitto test) to determine the paw withdrawal threshold.

-

Assess thermal hyperalgesia as described in the CCI model.

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the in vitro effects of this compound.

Caption: A typical workflow for in vitro experiments with this compound.

References

- 1. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 2. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]

- 3. Animal Models of Neuropathic Pain Due to Nerve Injury | Springer Nature Experiments [experiments.springernature.com]

- 4. chondrex.com [chondrex.com]

AS2717638: A Technical Whitepaper on its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS2717638 is a potent and selective antagonist of the lysophosphatidic acid receptor 5 (LPA5), a G protein-coupled receptor implicated in pain and neuroinflammation. This document provides a comprehensive overview of the discovery and preclinical development of this compound, summarizing key in vitro and in vivo data. Detailed experimental protocols for foundational studies are provided, and the underlying signaling pathways are visualized. The information presented herein is intended to serve as a technical guide for researchers and professionals in the field of drug discovery and development.

Introduction

Lysophosphatidic acid (LPA) is a bioactive signaling lipid that exerts its effects through a family of G protein-coupled receptors (GPCRs), including LPA1-6. The LPA5 receptor, in particular, has emerged as a promising therapeutic target due to its role in mediating pain and inflammatory responses. This compound, developed by Astellas Pharma Inc., is a novel, orally bioavailable small molecule that selectively antagonizes the LPA5 receptor. This whitepaper details the discovery, preclinical characterization, and development timeline of this compound.

Discovery and Development Timeline

The development of this compound originated from a focused effort to identify selective LPA5 antagonists for the treatment of pain. The timeline of its discovery and preclinical evaluation is outlined below:

-

December 16, 2014: The priority patent application for a series of isoquinolinone derivatives, including the compound that would become this compound, was filed (WO2016104633A1). This marks the earliest public disclosure of the chemical scaffold.

-

August 30, 2017: The first comprehensive preclinical data on this compound was published in Neuropharmacology by Murai et al.[1]. This seminal paper described the compound's potent and selective LPA5 antagonism and its analgesic effects in rodent models of neuropathic and inflammatory pain.

-

2017 - Present: Subsequent independent research has further elucidated the mechanism of action of this compound, particularly its role in modulating neuroinflammation in microglial cells.

As of the writing of this document, there is no publicly available information to suggest that this compound has entered clinical trials. Its development appears to be in the preclinical phase.

Physicochemical Properties and Synthesis

This compound is chemically known as 6,7-dimethoxy-2-(5-methyl-1,2-benzoxazol-3-yl)-4-(piperidine-1-carbonyl)isoquinolin-1(2H)-one. Its key physicochemical properties are summarized in Table 1.

| Property | Value |

| Chemical Formula | C25H25N3O5 |

| Molecular Weight | 447.48 g/mol |

| CAS Number | 2148339-28-8 |

The synthesis of this compound has been described in the scientific literature. A general synthetic scheme is referenced in publications by Murai et al. (2017) and Kawamoto et al. (2018).

In Vitro Pharmacology

The in vitro pharmacological profile of this compound has been characterized through a variety of assays, demonstrating its high potency and selectivity for the LPA5 receptor.

Receptor Binding and Functional Activity

This compound is a competitive antagonist at the LPA5 receptor. Its potency has been determined in functional assays measuring the inhibition of LPA-induced signaling.

| Assay | Cell Line | Species | IC50 (nM) | Reference |

| LPA-induced cAMP Accumulation | CHO | Human | 38 | [1] |

Selectivity Profile

This compound exhibits high selectivity for the LPA5 receptor over other LPA receptor subtypes.

Cellular Effects in Microglia

In microglial cell lines, this compound has been shown to inhibit the phosphorylation of key signaling proteins involved in the inflammatory response.

| Phosphorylated Protein | Cell Line | Effect |

| STAT1 | BV-2 | Inhibition |

| p65 (NF-κB) | BV-2 | Inhibition |

| c-Jun | BV-2 | Inhibition |

In Vivo Pharmacology

The therapeutic potential of this compound has been evaluated in rodent models of pain and neuroinflammation.

Neuropathic Pain Models

In the chronic constriction injury (CCI) model of neuropathic pain in rats, oral administration of this compound demonstrated significant analgesic effects.

| Model | Species | Route of Administration | Effective Dose (mg/kg) | Effect | Reference |

| CCI | Rat | Oral | 10 | Reversal of mechanical allodynia and thermal hyperalgesia | [1] |

Inflammatory Pain Models

This compound has also shown efficacy in models of inflammatory pain.

Signaling Pathways

This compound exerts its effects by blocking the signaling cascade initiated by the binding of LPA to the LPA5 receptor on the cell surface. In microglia, this pathway is known to involve the activation of several downstream transcription factors that drive the expression of pro-inflammatory genes.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound.

cAMP Accumulation Assay

This assay measures the ability of this compound to inhibit LPA-induced cyclic adenosine (B11128) monophosphate (cAMP) production in cells expressing the human LPA5 receptor.

Workflow:

Detailed Method:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human LPA5 receptor are cultured in appropriate media.

-

Seeding: Cells are seeded into 96-well plates at a density that allows for optimal signal detection.

-

Compound Addition: Cells are pre-incubated with varying concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 30 minutes).

-

Stimulation: LPA is added to the wells to stimulate cAMP production.

-

Lysis and Detection: After incubation, the cells are lysed, and intracellular cAMP levels are measured using a commercially available detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

-

Data Analysis: The results are analyzed to determine the concentration of this compound that inhibits 50% of the maximal LPA-induced cAMP production (IC50).

Western Blotting for Phosphorylated Proteins

This protocol details the detection of phosphorylated STAT1, p65, and c-Jun in microglial cells following treatment with LPA and this compound.

Workflow:

Detailed Method:

-

Cell Culture and Treatment: BV-2 microglial cells are cultured to confluence and then treated with LPA in the presence or absence of this compound for various time points.

-

Protein Extraction: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration of each lysate is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of STAT1, p65, and c-Jun. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

This in vivo model is used to assess the analgesic efficacy of this compound in a setting of nerve injury-induced pain.

Workflow:

Detailed Method:

-

Surgical Procedure: Under anesthesia, the common sciatic nerve of adult male Sprague-Dawley rats is exposed, and four loose ligatures are tied around it.[2][3][4][5]

-

Post-operative Care and Pain Development: Animals are allowed to recover from surgery. Neuropathic pain symptoms, such as mechanical allodynia and thermal hyperalgesia, typically develop over several days.

-

Assessment of Pain Behavior:

-

Mechanical Allodynia: The paw withdrawal threshold in response to stimulation with calibrated von Frey filaments is measured.

-

Thermal Hyperalgesia: The latency to paw withdrawal from a radiant heat source is determined.

-

-

Drug Administration: Once stable pain behaviors are established, animals are treated with a single oral dose of this compound or vehicle.

-

Post-treatment Assessment: Pain behaviors are reassessed at various time points after drug administration to evaluate the analgesic effect.

Conclusion

This compound is a potent and selective LPA5 receptor antagonist with demonstrated efficacy in preclinical models of neuropathic and inflammatory pain. Its mechanism of action involves the inhibition of pro-inflammatory signaling pathways in microglia. While the compound has a well-characterized preclinical profile, its progression to clinical development has not been publicly disclosed. The information compiled in this whitepaper provides a detailed technical foundation for researchers interested in the LPA5 receptor and the therapeutic potential of its antagonists.

References

- 1. Analgesic effects of novel lysophosphatidic acid receptor 5 antagonist this compound in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanisms of Neuropathic Pain and Pain-Relieving Effects of Exercise Therapy in a Rat Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdbneuro.com [mdbneuro.com]

- 5. Chronic Constriction Injury Model of Neuropathic Pain [aragen.com]

The Role of LPA5 in Neuropathic Pain Pathways: A Technical Guide for Researchers

An In-depth Examination of Lysophosphatidic Acid Receptor 5 Signaling, Experimental Models, and Therapeutic Potential in Neuropathic Pain

Executive Summary

Neuropathic pain remains a significant clinical challenge with a pressing need for novel, non-opioid analgesics. Emerging evidence has identified Lysophosphatidic Acid Receptor 5 (LPA5), a G protein-coupled receptor, as a critical mediator in the pathogenesis of neuropathic pain. This technical guide provides a comprehensive overview of the role of LPA5 in neuropathic pain pathways, designed for researchers, scientists, and drug development professionals. We delve into the distinct signaling mechanisms of LPA5, present key preclinical findings from knockout and pharmacological studies, and offer detailed experimental protocols. This document aims to be a core resource for advancing research and development of LPA5-targeted therapeutics for neuropathic pain.

Introduction: The LPA-LPA5 Axis in Neuropathic Pain

Lysophosphatidic acid (LPA) is a bioactive lipid that functions as an extracellular signaling molecule through its interaction with at least six distinct G protein-coupled receptors (LPA1-6).[1] While the role of the LPA1 receptor in neuropathic pain has been previously established, recent studies have illuminated a unique and critical role for LPA5.[1][2] LPA5, also known as GPR92, is highly expressed in tissues integral to pain processing, including the dorsal root ganglion (DRG) and the spinal cord dorsal horn.[3][4] Following nerve injury, LPA levels are elevated, leading to the activation of LPA5 and the subsequent initiation and maintenance of neuropathic pain states.[2][3] Genetic deletion or pharmacological blockade of LPA5 has been shown to significantly attenuate neuropathic pain behaviors in rodent models, highlighting its potential as a promising therapeutic target.[3][4]

LPA5 Signaling in Neuropathic Pain

The signaling cascade initiated by LPA5 activation in the context of neuropathic pain is mechanistically distinct from that of the well-characterized LPA1 receptor. This section details the downstream pathways activated by LPA5.

G Protein Coupling and Second Messenger Activation

LPA5 is coupled to Gα12/13 and Gq G proteins.[1][5] Activation of these G proteins by LPA binding to LPA5 leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][2][5] This is in stark contrast to LPA1, which couples to Gαi and results in a reduction of cAMP.[1]

Downstream Signaling: The cAMP/pCREB Pathway

The elevation in intracellular cAMP triggers a downstream signaling cascade culminating in the phosphorylation of the cAMP response element-binding protein (pCREB).[1][2] pCREB is a transcription factor that plays a crucial role in neuronal sensitization and the chronic pain state.[2] Studies in Lpar5 null mutant mice have demonstrated that the protection from neuropathic pain in these animals is associated with a significant reduction in pCREB expression within the neurons of the spinal cord dorsal horn following nerve injury.[1][2]

Preclinical Evidence for the Role of LPA5 in Neuropathic Pain

Compelling preclinical data from both genetic and pharmacological studies underscore the significance of LPA5 in neuropathic pain.

Genetic Inactivation of LPA5

The generation of Lpar5 null mutant mice has been instrumental in elucidating the role of this receptor.[1] In the partial sciatic nerve ligation (PSNL) model of neuropathic pain, Lpar5-deficient mice are protected from developing mechanical allodynia and thermal hyperalgesia.[1][2] This protective phenotype is observed despite the upregulation of other pain-related markers such as Caα2δ1 and glial fibrillary acidic protein (GFAP), further highlighting the specific contribution of the LPA5 pathway.[1][2]

Pharmacological Inhibition of LPA5

The use of selective LPA5 antagonists has provided further validation for its role in neuropathic pain. The antagonist AS2717638 has been shown to significantly inhibit LPA-induced allodynia in mice when administered orally.[6] Furthermore, in rodent models of chronic constriction injury (CCI)-induced neuropathic pain, this compound ameliorated both mechanical allodynia and thermal hyperalgesia.[6]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies investigating the role of LPA5 in neuropathic pain.

| LPA5 Antagonist: this compound | |

| Parameter | Value |

| In vitro IC50 (LPA-induced cAMP accumulation in hLPA5-expressing CHO cells) | 0.038 µM (95% CI: 0.033-0.043 µM)[6] |

| In vivo oral dose for significant inhibition of LPA-induced allodynia in mice | 3, 10, and 30 mg/kg[6] |

| In vivo oral dose for significant inhibition of GGPP-induced allodynia in mice | 1, 3, 10, and 30 mg/kg[6] |

| In vivo potency in neuropathic and inflammatory pain models | Moderate (a high dose of 32 mg/kg failed to fully reverse pain hypersensitivity)[3] |

| Lpar5 Null Mutant Mice in PSNL Model | |

| Behavioral Outcome | Observation |

| Mechanical Allodynia | Protected from development[1][2] |

| Thermal Hyperalgesia | Protected from development[1][2] |

| Molecular Marker | Change in Dorsal Horn |

| Phosphorylated CREB (pCREB) | Reduced expression[1][2] |

| Caα2δ1 | Continued up-regulation[1][2] |

| Glial Fibrillary Acidic Protein (GFAP) | Continued up-regulation[1][2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of LPA5 in neuropathic pain.

Partial Sciatic Nerve Ligation (pSNL) Mouse Model

The pSNL model is a widely used and reproducible method for inducing neuropathic pain.[7][8]

-

Animals: Adult male C57BL/6 mice are typically used.

-

Anesthesia: Anesthetize the mouse with an appropriate anesthetic agent (e.g., isoflurane).

-

Surgical Procedure:

-

Make a small incision in the skin of the mid-thigh to expose the biceps femoris muscle.

-

Separate the biceps femoris muscle to reveal the sciatic nerve.

-

Carefully isolate the sciatic nerve from the surrounding connective tissue.

-

Using a 9-0 non-absorbable nylon suture, ligate the dorsal one-third to one-half of the sciatic nerve.

-

Ensure the ligation is tight enough to cause a slight twitch in the leg but does not completely constrict the nerve.

-

Close the muscle and skin layers with appropriate sutures.

-

-

Post-operative Care: Provide appropriate post-operative analgesia and monitor the animals for any signs of distress.

-

Sham Control: Perform the same surgical procedure on a control group of animals, exposing the sciatic nerve but without performing the ligation.

Behavioral Testing for Neuropathic Pain

Behavioral assays are essential for assessing the development and attenuation of neuropathic pain.

-

Mechanical Allodynia (von Frey Test):

-

Place the mouse in a testing chamber with a wire mesh floor and allow it to acclimate.

-

Apply a series of calibrated von Frey filaments with increasing force to the plantar surface of the hind paw.

-

A positive response is a brisk withdrawal or licking of the paw.

-

Determine the 50% paw withdrawal threshold using the up-down method.

-

-

Thermal Hyperalgesia (Plantar Test):

-

Place the mouse in a glass-floored testing chamber and allow it to acclimate.

-

Position a radiant heat source underneath the glass floor, targeting the plantar surface of the hind paw.

-

Measure the latency for the mouse to withdraw its paw from the heat stimulus.

-

A shortened withdrawal latency indicates thermal hyperalgesia.

-

Immunohistochemistry for Phosphorylated CREB (pCREB)

This protocol allows for the visualization and quantification of pCREB in spinal cord tissue.

-

Tissue Preparation:

-

Perfuse the anesthetized mouse with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).

-

Dissect the lumbar spinal cord and post-fix in 4% PFA overnight.

-

Cryoprotect the tissue in a sucrose (B13894) solution.

-

Section the spinal cord on a cryostat.

-

-

Staining Procedure:

-

Block the sections with a blocking solution (e.g., normal goat serum in PBS with Triton X-100).

-

Incubate the sections with a primary antibody against pCREB overnight at 4°C.

-

Wash the sections with PBS.

-

Incubate with a fluorescently labeled secondary antibody.

-

Mount the sections with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

-

Imaging and Analysis:

-

Visualize the sections using a fluorescence microscope.

-

Quantify the number of pCREB-positive cells in the dorsal horn of the spinal cord.

-

cAMP Measurement Assay

This assay is used to quantify changes in intracellular cAMP levels following LPA5 activation.

-

Cell Culture: Use a cell line stably expressing the LPA5 receptor (e.g., CHO cells).

-

Assay Procedure (using a commercially available cAMP assay kit, e.g., cAMP-Glo™ Assay):

-

Plate the cells in a multi-well plate and incubate until they reach the desired confluency.

-

Treat the cells with the test compound (e.g., LPA or an LPA5 antagonist) for the specified time.

-

Lyse the cells to release intracellular cAMP.

-

Add the detection solution containing a protein kinase that is activated by cAMP.

-

Add a kinase substrate that is converted to a luminescent product by the activated kinase.

-

Measure the luminescence, which is proportional to the amount of cAMP in the sample.

-

Future Directions and Therapeutic Implications

The robust preclinical evidence supporting the role of LPA5 in neuropathic pain pathways provides a strong rationale for the development of LPA5-targeted therapies. The distinct signaling mechanism of LPA5 compared to other LPA receptors suggests that selective LPA5 antagonists could offer a targeted approach to pain relief with a potentially favorable side-effect profile. Future research should focus on:

-

Development of highly potent and selective LPA5 antagonists: Optimizing the pharmacological properties of existing antagonists and discovering novel chemical scaffolds is crucial for clinical translation.[3]

-

Elucidation of the role of LPA5 in different neuropathic pain etiologies: Investigating the involvement of LPA5 in other models of neuropathic pain, such as chemotherapy-induced peripheral neuropathy and diabetic neuropathy, will broaden its therapeutic potential.

-

Clinical trials: Ultimately, well-designed clinical trials will be necessary to evaluate the safety and efficacy of LPA5 antagonists in patients with neuropathic pain.

Conclusion

LPA5 has emerged as a key player in the complex signaling networks that drive neuropathic pain. Its unique signaling pathway, involving the Gα12/13 and Gq-mediated activation of the cAMP/pCREB cascade, presents a novel and promising target for the development of a new generation of analgesics. The in-depth technical information provided in this guide is intended to facilitate further research in this exciting field and accelerate the translation of these findings into effective treatments for patients suffering from neuropathic pain.

References

- 1. Targeted Deletion of LPA5 Identifies Novel Roles for Lysophosphatidic Acid Signaling in Development of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scite.ai [scite.ai]

- 3. RePORT ⟩ RePORTER [reporter.nih.gov]

- 4. RePORT ⟩ RePORTER [reporter.nih.gov]

- 5. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]

- 6. immune-system-research.com [immune-system-research.com]

- 7. experts.arizona.edu [experts.arizona.edu]

- 8. Partial Sciatic Nerve Ligation: A Mouse Model of Chronic Neuropathic Pain to Study the Antinociceptive Effect of Novel Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

AS2717638: A Deep Dive into its Selectivity for LPA Receptors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

AS2717638 is a potent and selective antagonist of the lysophosphatidic acid receptor 5 (LPA5), a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including neuropathic pain and inflammation.[1][2] This technical guide provides a comprehensive overview of the selectivity profile of this compound for the LPA receptor family, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.

Data Presentation: Quantitative Selectivity Profile

| Receptor Subtype | Species | Assay Type | Measured Value (IC50) | Reference |

| LPA5 | Human | cAMP Accumulation Assay | 38 nM | [3][4][5] |

| LPA1 | Human | cAMP Accumulation Assay | No significant activity | [1] |

| LPA2 | Human | cAMP Accumulation Assay | No significant activity | [1] |

| LPA3 | Human | cAMP Accumulation Assay | No significant activity | [1] |

| LPA4 | Human | Not Reported | No conclusive data | |

| LPA6 | Human | Not Reported | No conclusive data |

Experimental Protocols

The selectivity of this compound is primarily determined through functional assays that measure the inhibition of LPA-induced intracellular signaling. The most cited method is the cyclic adenosine (B11128) monophosphate (cAMP) accumulation assay.

cAMP Accumulation Functional Assay

This assay quantifies the ability of an antagonist to block the LPA-induced modulation of intracellular cAMP levels in cells engineered to express a specific LPA receptor subtype.

Objective: To determine the potency (IC50) of this compound in inhibiting LPA-induced signaling through specific LPA receptors.

Materials:

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human LPA1, LPA2, LPA3, or LPA5 receptor.

-

Agonist: Lysophosphatidic acid (LPA).

-

Test Compound: this compound.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar, supplemented with a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.

-

cAMP Detection Kit: A commercially available kit for quantifying intracellular cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

-

Cell Culture and Plating:

-

Culture the recombinant CHO cell lines in appropriate growth medium until they reach approximately 80-90% confluency.

-

Harvest the cells and resuspend them in assay buffer.

-

Plate the cells in a 96-well or 384-well microplate at a predetermined density and allow them to adhere overnight.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of this compound in assay buffer to create a range of test concentrations.

-

Prepare a solution of LPA at a concentration that elicits a submaximal response (e.g., EC80) in the absence of an antagonist.

-

-

Assay Protocol:

-

Wash the plated cells with assay buffer.

-

Pre-incubate the cells with the various concentrations of this compound or vehicle control for a specified period (e.g., 20 minutes) at room temperature or 37°C.[5]

-

Add the LPA agonist solution to the wells and incubate for a further specified period (e.g., 30 minutes) at 37°C.

-

Lyse the cells according to the cAMP detection kit manufacturer's instructions.

-

-

cAMP Quantification:

-

Measure the intracellular cAMP levels using the chosen detection method (e.g., HTRF reader, luminometer, or spectrophotometer).

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.

-

Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the maximal LPA-induced response, using non-linear regression analysis.

-

Signaling Pathways and Experimental Workflows

LPA Receptor Signaling Pathways

Lysophosphatidic acid receptors couple to various heterotrimeric G proteins to initiate a range of downstream signaling cascades. The primary signaling pathways for the LPA1-LPA6 receptors are depicted below.

Caption: LPA Receptor G Protein Coupling and Downstream Signaling Pathways.

Experimental Workflow for cAMP Functional Assay

The following diagram illustrates the typical workflow for determining the inhibitory activity of this compound using a cAMP functional assay.

References

- 1. Analgesic effects of novel lysophosphatidic acid receptor 5 antagonist this compound in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lysophosphatidic Acid Receptor 5 (LPA5) Knockout Ameliorates the Neuroinflammatory Response In Vivo and Modifies the Inflammatory and Metabolic Landscape of Primary Microglia In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. adooq.com [adooq.com]

- 4. Small-Molecule Lysophosphatidic Acid Receptor 5 (LPAR5) Antagonists: Versatile Pharmacological Tools to Regulate Inflammatory Signaling in BV-2 Microglia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. invivochem.net [invivochem.net]

In Vivo Bioavailability of AS2717638: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS2717638 is a potent and selective antagonist of the lysophosphatidic acid receptor 5 (LPA5), a G protein-coupled receptor implicated in various physiological and pathological processes, including neuropathic and inflammatory pain. The compound has demonstrated efficacy in preclinical rodent models following oral administration, highlighting its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the available in vivo bioavailability and pharmacokinetic data for this compound, details relevant experimental protocols, and illustrates the associated signaling pathways.

Quantitative Bioavailability Data

Despite numerous reports describing this compound as an "orally active" and "brain-penetrant" compound based on its pharmacological effects in vivo, specific quantitative pharmacokinetic parameters are not publicly available in the reviewed scientific literature. The tables below are structured to present such data; however, they currently reflect the absence of these specific values.

Table 1: Pharmacokinetic Parameters of this compound in Mice Following Oral Administration

| Parameter | Value |

| Dose (mg/kg) | 3, 10, 30[1] |

| Cmax (ng/mL) | Data not available |

| Tmax (h) | Data not available |

| AUC (ng·h/mL) | Data not available |

| Oral Bioavailability (%) | Data not available |

Table 2: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration

| Parameter | Value |

| Dose (mg/kg) | 10[2] |

| Cmax (ng/mL) | Data not available |

| Tmax (h) | Data not available |

| AUC (ng·h/mL) | Data not available |

| Oral Bioavailability (%) | Data not available |

Experimental Protocols

The following protocols are based on methodologies described in studies evaluating the in vivo efficacy of this compound.

Oral Administration in Rodent Models of Pain

Objective: To assess the analgesic effects of orally administered this compound in rodent models of neuropathic and inflammatory pain.

Animal Models:

-

Mice: Male C57BL/6J mice are commonly used. Models of induced allodynia can be established through intrathecal injections of agents like lysophosphatidic acid (LPA), prostaglandin (B15479496) E2 (PGE2), or N-methyl-D-aspartate (AMPA).[2][3]

-

Rats: Male Sprague-Dawley or Wistar rats are often utilized. Neuropathic pain can be induced through chronic constriction injury (CCI) of the sciatic nerve. Inflammatory pain models can also be employed.[2]

Drug Formulation and Administration:

-

This compound is typically suspended in a vehicle solution suitable for oral administration, such as a 0.5% aqueous solution of methylcellulose.

-

The compound is administered via oral gavage at doses ranging from 1 to 30 mg/kg.[1] For rats, a common dose is 10 mg/kg.[2]

Pharmacodynamic Assessment:

-

Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold in response to the application of filaments of varying forces is measured.

-

Thermal Hyperalgesia: Evaluated using a plantar test apparatus. The latency to paw withdrawal from a radiant heat source is determined.

-

Measurements are typically taken at baseline before drug administration and at various time points after administration (e.g., 1, 2, 4, and 6 hours) to evaluate the onset and duration of the analgesic effect.

Analytical Methods:

-

While not detailed in the context of full pharmacokinetic studies, analysis of plasma and brain tissue concentrations of this compound would typically be performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity.

Signaling Pathways and Mechanism of Action

This compound exerts its pharmacological effects by antagonizing the LPA5 receptor. Upon binding of its endogenous ligand, LPA, the LPA5 receptor activates several intracellular signaling cascades.

Caption: LPA5 receptor signaling cascade and the inhibitory action of this compound.

The binding of LPA to the LPA5 receptor can lead to the activation of Gαq, Gα12/13, and pathways that increase cyclic AMP (cAMP). These signaling events culminate in the phosphorylation and activation of downstream transcription factors such as STAT1, NF-κB (p65), and c-Jun. The activation of these factors promotes the expression of pro-inflammatory genes, contributing to pain and inflammation. This compound, by blocking the LPA5 receptor, inhibits these downstream signaling events, thereby producing its analgesic and anti-inflammatory effects.

Experimental Workflow

The general workflow for evaluating the in vivo oral efficacy of a compound like this compound is outlined below.

Caption: A generalized workflow for assessing the in vivo oral efficacy of this compound.

Conclusion

This compound is a promising orally active LPA5 receptor antagonist with demonstrated efficacy in preclinical models of pain. While quantitative in vivo bioavailability data remains to be publicly detailed, the available literature consistently supports its ability to produce significant pharmacological effects after oral administration in rodents. The provided experimental protocols and an understanding of the underlying LPA5 signaling pathway offer a solid foundation for further research and development of this compound. Future studies detailing the complete pharmacokinetic profile of this compound will be crucial for its clinical translation.

References

AS2717638: A Modulator of Microglial Activation and Neuroinflammation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

AS2717638 is a potent and selective small-molecule antagonist of the lysophosphatidic acid receptor 5 (LPAR5). Emerging research highlights its significant role in modulating microglial activation, a key process in neuroinflammation and the pathogenesis of various neurological disorders. This document provides a comprehensive technical overview of the effects of this compound on microglia, detailing its impact on inflammatory signaling pathways, summarizing key quantitative data, and outlining the experimental protocols used to generate these findings. The information presented is intended to support researchers, scientists, and drug development professionals in their exploration of this compound as a potential therapeutic agent for neuroinflammatory conditions.

Introduction to Microglial Activation and the LPA/LPAR5 Axis

Microglia, the resident immune cells of the central nervous system (CNS), play a crucial role in brain homeostasis and response to injury or disease.[1] Upon activation, microglia can adopt different phenotypes, ranging from pro-inflammatory (M1) to anti-inflammatory and neuroprotective (M2). Dysregulation of microglial activation is implicated in the progression of numerous neurological diseases.

Lysophosphatidic acid (LPA) is a bioactive lipid that signals through a family of G protein-coupled receptors (LPARs) to modulate various cellular processes.[1][2] The LPA/LPAR5 signaling axis has been identified as a significant contributor to the pro-inflammatory response of microglia.[1][2] Antagonism of LPAR5, therefore, presents a promising therapeutic strategy to mitigate neuroinflammation. This compound has been identified as a selective antagonist of LPAR5 with an IC50 of 0.038 μM.[1][2]

Quantitative Effects of this compound on Microglial Activation

This compound has been shown to significantly attenuate the pro-inflammatory response of microglia stimulated with LPA or lipopolysaccharide (LPS). The following tables summarize the key quantitative findings from studies on the murine BV-2 microglial cell line.

Table 1: Effect of this compound on Pro-inflammatory Cytokine and Chemokine Secretion in LPA-Stimulated BV-2 Microglia [1][2]

| Cytokine/Chemokine | Treatment (LPA + this compound) | % Reduction vs. LPA alone |